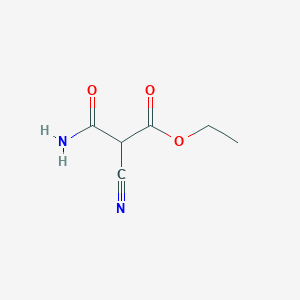

Ethyl 2-carbamoyl-2-cyanoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

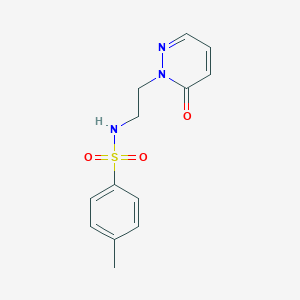

Ethyl 2-carbamoyl-2-cyanoacetate is a chemical compound with the CAS Number: 6825-65-6 . Its IUPAC name is ethyl 3-amino-2-cyano-3-oxopropanoate . The molecular weight of this compound is 156.14 .

Synthesis Analysis

The synthesis of cyanoacetamides, such as Ethyl 2-carbamoyl-2-cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for Ethyl 2-carbamoyl-2-cyanoacetate is1S/C6H8N2O3/c1-2-11-6(10)4(3-7)5(8)9/h4H,2H2,1H3,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound. Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

Ethyl 2-carbamoyl-2-cyanoacetate is a powder at room temperature . It has a melting point of 162-163 degrees Celsius .Wirkmechanismus

Target of Action

Ethyl 2-carbamoyl-2-cyanoacetate is a chemical compound that is used extensively in organic synthesis . The primary targets of Ethyl 2-carbamoyl-2-cyanoacetate are various substituted aryl or heteryl amines . These amines are used as reactants in the synthesis of a variety of heterocyclic compounds .

Mode of Action

The mode of action of Ethyl 2-carbamoyl-2-cyanoacetate involves its interaction with its targets, the amines. The carbonyl and the cyano functions of Ethyl 2-carbamoyl-2-cyanoacetate are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-carbamoyl-2-cyanoacetate involve the synthesis of heterocyclic compounds. The compound is used as a reactant where its carbonyl and cyano functions enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . These heterocyclic compounds can then participate in various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that ethyl 2-carbamoyl-2-cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . Its ADME properties would likely impact its bioavailability and its effectiveness as a precursor in the synthesis of these substances.

Result of Action

The result of the action of Ethyl 2-carbamoyl-2-cyanoacetate is the formation of a variety of heterocyclic compounds . These compounds are biologically active and have potential applications in the development of chemotherapeutic agents . The formation of these compounds is the result of the interaction of Ethyl 2-carbamoyl-2-cyanoacetate with amines, followed by a series of condensation and substitution reactions .

Action Environment

The action of Ethyl 2-carbamoyl-2-cyanoacetate can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the reaction of Ethyl 2-carbamoyl-2-cyanoacetate with amines can be carried out at room temperature or at 70 °C .

Safety and Hazards

Ethyl 2-carbamoyl-2-cyanoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-amino-2-cyano-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4(3-7)5(8)9/h4H,2H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBVVBITKHLJQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-carbamoyl-2-cyanoacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2623742.png)

![1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole](/img/structure/B2623746.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2623751.png)

![2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623754.png)